molecular formula C11H18ClN3 B7925609 N1-((6-Chloropyridin-3-yl)methyl)-N1-isopropylethane-1,2-diamine

N1-((6-Chloropyridin-3-yl)methyl)-N1-isopropylethane-1,2-diamine

Cat. No.: B7925609
M. Wt: 227.73 g/mol
InChI Key: IIMBWTFVMCNHKS-UHFFFAOYSA-N
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Description

N1-((6-Chloropyridin-3-yl)methyl)-N1-isopropylethane-1,2-diamine is an aliphatic diamine derivative featuring a 6-chloropyridin-3-ylmethyl group and an isopropyl substituent on the terminal nitrogen of an ethane-1,2-diamine backbone. Its molecular formula is C₁₁H₁₇ClN₃ (calculated based on structural analysis), with a molecular weight of approximately 242.7 g/mol.

Properties

IUPAC Name

N'-[(6-chloropyridin-3-yl)methyl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3/c1-9(2)15(6-5-13)8-10-3-4-11(12)14-7-10/h3-4,7,9H,5-6,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMBWTFVMCNHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((6-Chloropyridin-3-yl)methyl)-N1-isopropylethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and ethane-1,2-diamine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The temperature is maintained at around 80-100°C.

    Catalysts and Reagents: Common reagents include methyl iodide or methyl bromide for methylation, and a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

N1-((6-Chloropyridin-3-yl)methyl)-N1-isopropylethane-1,2-diamine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aqueous or organic solvent.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N1-((6-Chloropyridin-3-yl)methyl)-N1-isopropylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-((6-Chloropyridin-3-yl)methyl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity. The chloropyridine moiety is crucial for its binding affinity, while the ethane-1,2-diamine backbone facilitates its interaction with biological molecules. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Corrosion Inhibition

DETA (N1-(2-aminoethyl)ethane-1,2-diamine) and TETA (N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine) are polyamine corrosion inhibitors with multiple -NH- groups. Compared to the target compound:

  • Structural Differences : DETA/TETA lack aromatic rings and halogen substituents but have more amine groups.
  • DFT studies suggest that aromaticity and halogenation correlate with higher corrosion inhibition efficiency .
Table 1: Comparison of Corrosion Inhibitors
Compound Name Molecular Formula Key Substituents Corrosion Inhibition Mechanism Reference
Target Compound C₁₁H₁₇ClN₃ 6-Chloropyridinyl, isopropyl Adsorption via π-electrons -
DETA C₄H₁₃N₃ Multiple -NH- groups Chelation and surface bonding
TETA C₆H₁₈N₄ Extended polyamine chain Multi-site adsorption

Bioactive Analogues in Antimicrobial and Metabolic Contexts

Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) is a quinoline-based antimalarial compound. Key comparisons:

  • Substituent Effects : The isopropyl group in the target compound may increase lipophilicity compared to Ro 41-3118’s diethyl group, affecting membrane permeability and metabolic stability .

Metabolites of nitenpyram (e.g., N-((6-chloropyridin-3-yl)methyl)-N-ethylethene-1,1-diamine ) share the 6-chloropyridinyl group but have shorter chains. The target’s ethane-1,2-diamine backbone and isopropyl group likely slow enzymatic degradation, as observed in microbial metabolism studies .

Table 2: Bioactive Compound Comparison
Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₁₁H₁₇ClN₃ 6-Chloropyridinyl, isopropyl Under investigation -
Ro 41-3118 C₁₅H₂₀ClN₃ 7-Chloroquinolinyl, diethyl Antimalarial
Nitenpyram Metabolite B C₉H₁₄ClN₃ 6-Chloropyridinyl, ethyl Insecticide degradation

Analogues with Modified Backbones

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine (CAS 1353944-11-2) shares the isopropyl-ethane-1,2-diamine backbone but replaces the chloropyridinyl group with a benzylpyrrolidine moiety. Key differences:

  • Lipophilicity : The benzylpyrrolidine group increases molecular weight (275.43 g/mol vs. 242.7 g/mol) and lipophilicity, likely altering pharmacokinetic profiles .

Research Findings and Implications

  • Corrosion Inhibition: The target compound’s chloropyridinyl group may outperform traditional polyamines (e.g., DETA) in non-aqueous environments due to enhanced adsorption .
  • Metabolic Stability : Compared to nitenpyram metabolites, the isopropyl group could reduce susceptibility to oxidative N-dealkylation, extending half-life .
  • Pharmacological Potential: Structural similarities to Ro 41-3118 suggest possible antimalarial activity, but the pyridine ring’s reduced basicity compared to quinoline may require optimization .

Biological Activity

N1-((6-Chloropyridin-3-yl)methyl)-N1-isopropylethane-1,2-diamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol
CAS Number 120739-77-7
PubChem ID 11137568
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects through modulation of serotonin receptors. For instance, studies have shown that derivatives of chloropyridine compounds can act as selective serotonin reuptake inhibitors (SSRIs), which may also apply to this compound.

Neuroprotective Properties

In vitro studies suggest that this compound may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

Study on Serotonin Receptor Modulation

A study published in PubMed evaluated the effects of similar chloropyridine derivatives on serotonin receptor activity. The findings indicated a significant binding affinity to the 5-HT6 receptor, which is implicated in mood regulation and cognitive function . This suggests that this compound may exhibit similar properties.

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